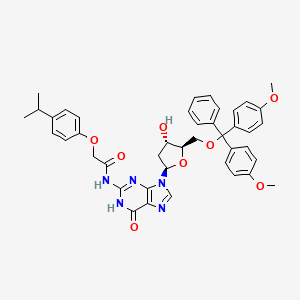
N2-(4-i-propylphenoxy)acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine is a modified nucleotide analog known for its ability to inhibit viral replication. This compound’s unique chemical structure allows for site-specific inhibition of viral enzymes, leading to a significant reduction in viral replication dynamics.
Vorbereitungsmethoden
The synthesis of 2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine involves multiple steps, including the protection of functional groups and selective acylation. The synthetic route typically starts with the protection of the 5’-hydroxyl group using dimethoxytrityl chloride (DMT-Cl). The N2 position of guanosine is then acylated with 4-isopropylphenoxyacetyl chloride under basic conditions. The final product is obtained after deprotection and purification.
Analyse Chemischer Reaktionen
2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the N2 position, where the 4-isopropylphenoxyacetyl group can be replaced with other acyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various acylated or deacylated derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleotide analogs.
Biology: This compound is studied for its antiviral properties, particularly its ability to inhibit viral replication by targeting viral enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for viral infections.
Industry: It is used in the development of diagnostic tools and assays for detecting viral infections.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine involves the inhibition of viral enzymes. The compound’s unique structure allows it to bind specifically to the active site of these enzymes, preventing them from catalyzing the replication of viral RNA or DNA. This results in a significant reduction in viral replication and spread.
Vergleich Mit ähnlichen Verbindungen
2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine is unique due to its specific acylation at the N2 position and the presence of the dimethoxytrityl group at the 5’-hydroxyl position. Similar compounds include:
2’-Deoxy-5’-O-DMT-N2-(4-methoxyphenoxyacetyl)guanosine: Differing by the substitution of a methoxy group instead of an isopropyl group.
2’-Deoxy-5’-O-DMT-N2-(4-ethylphenoxyacetyl)guanosine: Differing by the substitution of an ethyl group instead of an isopropyl group.
These similar compounds share the ability to inhibit viral replication but may differ in their potency, specificity, and pharmacokinetic properties.
Eigenschaften
Molekularformel |
C42H43N5O8 |
|---|---|
Molekulargewicht |
745.8 g/mol |
IUPAC-Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C42H43N5O8/c1-26(2)27-10-16-33(17-11-27)53-24-36(49)44-41-45-39-38(40(50)46-41)43-25-47(39)37-22-34(48)35(55-37)23-54-42(28-8-6-5-7-9-28,29-12-18-31(51-3)19-13-29)30-14-20-32(52-4)21-15-30/h5-21,25-26,34-35,37,48H,22-24H2,1-4H3,(H2,44,45,46,49,50)/t34-,35+,37+/m0/s1 |
InChI-Schlüssel |
VDDHLXYFMAKJSC-UQDPWRLZSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4C[C@@H]([C@H](O4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4CC(C(O4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




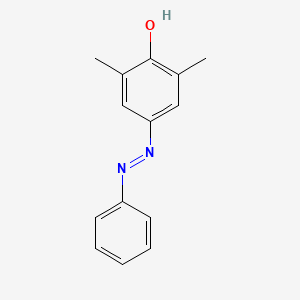
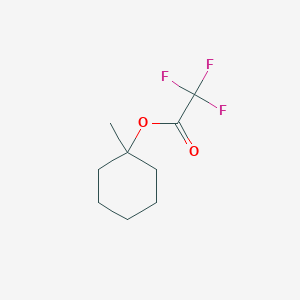
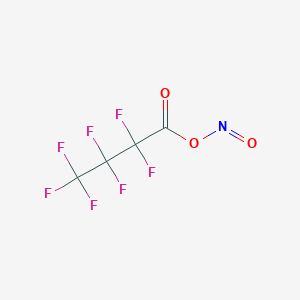
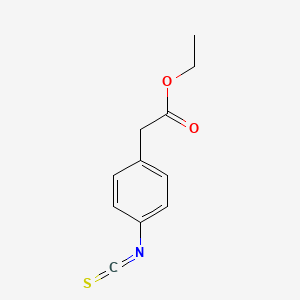

![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)
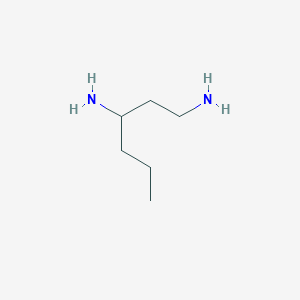
![[({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B14751593.png)
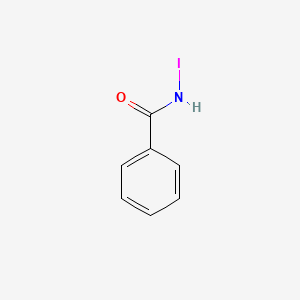
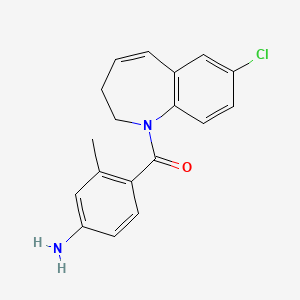
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)

